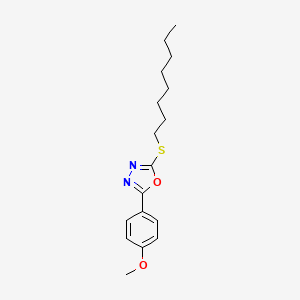

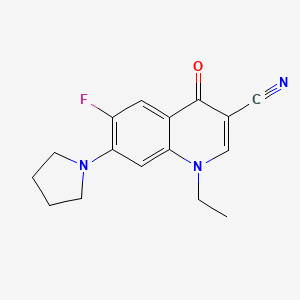

4-((2-甲基苄基)氧基)-6-氧代-1-(邻甲苯基)-1,6-二氢哒嗪-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is not directly reported in the provided papers. However, related compounds have been synthesized using various methods. For instance, the synthesis of a 1,4-dicarbonyl scaffold, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, was achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, which was then applied to the synthesis of pyridazines with yields up to 70% . Another related compound, ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized using a microwave-assisted condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea, indicating that microwave irradiation can be an efficient method for such syntheses . Additionally, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times . These methods suggest potential pathways for the synthesis of the target compound, which may involve similar condensation reactions or the use of rearrangement strategies.

Molecular Structure Analysis

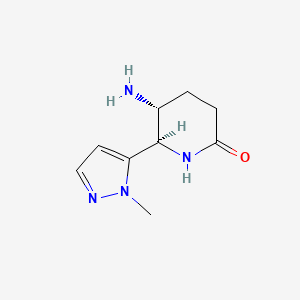

The molecular structure of the target compound would likely be characterized by the presence of a pyridazine ring, a common feature in the compounds synthesized in the studies mentioned. The crystallographic data supported the structure of ethyl 1H-pyrazole-3-carboxylates , indicating that similar analytical techniques could be used to confirm the molecular structure of the target compound. The presence of substituents such as the 2-methylbenzyl and o-tolyl groups would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of the target compound. The rearrangement and cyclocondensation reactions used in the synthesis of pyridazines and pyrazole derivatives suggest that the target compound could also participate in similar reactions. The use of catalysts like Potassium tert-butoxide and techniques such as microwave and ultrasound irradiation could enhance the efficiency of these reactions. The target compound's reactivity could be further explored through docking studies and enzymatic assays, as indicated for the tetrahydropyrimidine derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some predictions. The solubility, melting point, and stability of the compound would be influenced by its molecular structure, particularly the electron-withdrawing or donating nature of its substituents. The presence of the ethyl ester group would likely contribute to its solubility in organic solvents. The pyridazine core could confer stability to the compound, while the substituents may affect its overall polarity and reactivity. The anticancer evaluation of related compounds suggests potential biological activities that could be investigated for the target compound as well.

科学研究应用

合成和表征

4-((2-甲基苄基)氧基)-6-氧代-1-(邻甲苯基)-1,6-二氢哒嗪-3-羧酸乙酯由于其复杂的结构,在科学研究的各个领域中都有应用,特别是在新型有机化合物的合成和表征中。例如,研究人员通过使相关化合物与水合肼反应,探索了3,4-二氢嘧啶-2-酮衍生物的合成和药理特性,从而得到具有抗菌活性的产物。这证明了此类化合物在开发新型抗菌剂中的潜力 (Dey 等人,2022).

光解和重排

该化合物的衍生物已被研究其在特定条件下的行为,例如光解,这可能导致新的重排。例如,已经探索了5-氧代-2-苯基-2,5-二氢异恶唑-4-羧酸乙酯在各种溶剂中的光解,展示了不同的光解途径和多种产物的形成。这突出了该化合物在理解光反应机理和设计光响应材料中的效用 (Ang & Prager,1992).

抗癌和抗菌活性

此外,4-((2-甲基苄基)氧基)-6-氧代-1-(邻甲苯基)-1,6-二氢哒嗪-3-羧酸乙酯的衍生物已被合成并评估其抗癌活性,表明了开发新型治疗剂的潜力。由相关结构合成的化合物对一组癌细胞系显示出有效性,表明此类化合物在癌症研究中的作用 (Bekircan 等人,2008)。此外,已经合成并筛选了新的衍生物的抗菌活性,进一步强调了该化合物在寻找新的抗菌剂中的相关性 (Farag 等人,2008).

缓蚀

在材料科学领域,该化合物的衍生物已被研究作为低碳钢的缓蚀剂,这对于工业应用至关重要,尤其是在酸性环境中,如工业酸洗工艺。此类研究有助于开发更有效、更环保的缓蚀剂 (Dohare 等人,2017).

属性

IUPAC Name |

ethyl 1-(2-methylphenyl)-4-[(2-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-11-7-5-9-15(17)2)13-20(25)24(23-21)18-12-8-6-10-16(18)3/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWJXSOKGLOSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2C)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-[2-methyl-3-(methylsulfinylmethyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2539887.png)

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2539890.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2539908.png)